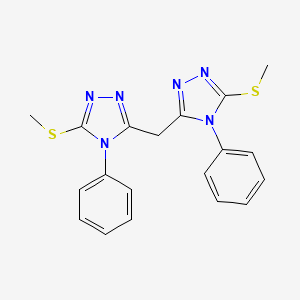

bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Description

Properties

IUPAC Name |

3-methylsulfanyl-5-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6S2/c1-26-18-22-20-16(24(18)14-9-5-3-6-10-14)13-17-21-23-19(27-2)25(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBMQGUMYUOEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(methylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two triazole rings. The reaction conditions often include the use of a solvent such as benzene or toluene, and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its original sulfide form using reducing agents such as sodium borohydride.

Substitution: The triazole rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, sodium periodate, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Original sulfide form.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of materials with specific properties, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Triazole Derivatives

The methylthio and phenyl substituents in the target compound distinguish it from similar bis-triazoles. Key comparisons include:

Thioalkyl Chain Length

- Butylthio Analogues : Compounds like 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m, ) exhibit longer alkyl chains, leading to increased hydrophobicity and higher melting points (147–149°C) compared to methylthio derivatives. Shorter chains (e.g., methylthio) may reduce steric hindrance, enhancing solubility in polar organic solvents .

- Mercapto (-SH) Analogues: Ligands such as 1,1-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane (BAT1, ) feature reactive thiol groups, enabling stronger metal coordination compared to methylthio derivatives. However, methylthio groups offer greater stability against oxidation .

Aryl Substituents

- Pyridyl vs. Phenyl : Bis-triazoles with pyridyl substituents (e.g., H2L1 in ) demonstrate enhanced coordination capabilities with transition metals (e.g., Ru, Os) and lanthanides, often resulting in luminescent or magnetic complexes . In contrast, phenyl groups in the target compound may limit metal-binding efficacy but improve π-π stacking interactions in organic matrices.

Bridging Moieties and Structural Flexibility

The methane bridge in the target compound contrasts with other bridging groups:

- Ethane/Propane Bridges: Ligands like 1,2-bis(5-(pyridine-2-yl)-1,2,4-triazol-3-yl)ethane () exhibit longer bridges, increasing conformational flexibility and enabling binuclear metal complex formation.

- Benzene Bridges : H2L1 and H2L2 () use aromatic benzene bridges, enhancing electronic conjugation and stability in metal-organic frameworks (MOFs) .

Physical and Chemical Properties

Biological Activity

Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane (CAS No. 21776-82-9) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through the reaction of 5-(methylthio)-4-phenyl-4H-1,2,4-triazole with formaldehyde under acidic conditions. The reaction typically utilizes solvents like benzene or toluene and catalysts such as sulfuric acid to facilitate the formation of a methylene bridge between two triazole rings.

Biological Activity Overview

Numerous studies have highlighted the biological activities associated with this compound and its derivatives. Key areas of investigation include:

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. A study demonstrated that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against Candida albicans |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| This compound | TBD | TBD |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. Results indicate that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have also explored the anticancer properties of this compound. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Metal Coordination : It can form complexes with metal ions, which may enhance its biological activity through increased interaction with cellular components.

- Receptor Modulation : The triazole rings allow for interaction with receptors involved in signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial effects against a panel of pathogens and found that the compound exhibited notable activity against resistant strains.

- Antioxidant Potential : In a model of oxidative stress induced by hydrogen peroxide in human cells, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels .

- Cancer Cell Studies : In vitro tests on cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to control groups.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.2 eV) correlate with stability .

- LogP prediction : Use ChemAxon or ACD/Labs. Experimental logP = 2.8 vs. predicted 2.5 .

- Solubility : COSMO-RS simulations suggest higher solubility in DMSO (>50 mg/mL) than water (<0.1 mg/mL) .

How can crystallographic data be leveraged to understand the supramolecular interactions of this compound?

Advanced Research Question

- Packing analysis : Identify π-π interactions (3.5–4.0 Å) between phenyl groups and C–H···S hydrogen bonds (2.8–3.2 Å) .

- Software tools : Use ORTEP-3 for thermal ellipsoid plots and Mercury for Hirshfeld surface analysis .

- Impact on solubility : Strong intermolecular forces reduce solubility; co-crystallization with PEG improves it by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.